molecular formula C32H47NO5S B12033266 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid

5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid

Cat. No.: B12033266
M. Wt: 557.8 g/mol
InChI Key: DPLSPYKZEVEWNW-UHFFFAOYSA-N
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Description

5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid is a complex organic compound with the molecular formula C32H47NO5S. It is known for its unique structure, which includes a naphthalene ring substituted with a hexadecylcarbamoyl group and a thioxopentanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the process efficiently .

Chemical Reactions Analysis

Types of Reactions

5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the thioxo group can produce thiols or sulfides .

Scientific Research Applications

5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 5-{[3-(Hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy}-3-thioxopentanoic acid exerts its effects involves its interaction with specific molecular targets. The hexadecylcarbamoyl group allows the compound to embed in lipid membranes, while the naphthalene ring can interact with aromatic residues in proteins. This dual interaction can modulate enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C32H47NO5S

Molecular Weight

557.8 g/mol

IUPAC Name

5-[3-(hexadecylcarbamoyl)-4-hydroxynaphthalen-1-yl]oxy-3-sulfanylidenepentanoic acid

InChI

InChI=1S/C32H47NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-21-33-32(37)28-24-29(38-22-20-25(39)23-30(34)35)26-18-15-16-19-27(26)31(28)36/h15-16,18-19,24,36H,2-14,17,20-23H2,1H3,(H,33,37)(H,34,35)

InChI Key

DPLSPYKZEVEWNW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCNC(=O)C1=C(C2=CC=CC=C2C(=C1)OCCC(=S)CC(=O)O)O

Origin of Product

United States

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